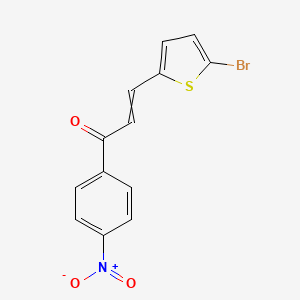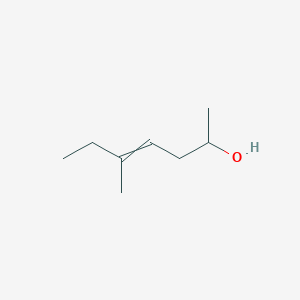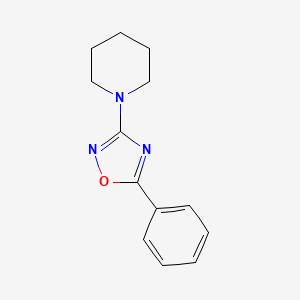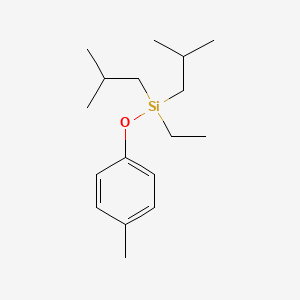
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure. This compound is characterized by its pyrazolium core, which is substituted with various functional groups, including methyl, methylphenyl, and propoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in the synthesis include alkyl halides, phenyl derivatives, and propoxy compounds, along with catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents on the pyrazolium core can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can be compared with other similar compounds, such as:
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide These compounds share a similar pyrazolium core but differ in their counterions, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
60615-12-5 |
|---|---|
Formule moléculaire |
C23H32N2O5S |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1,2-dimethyl-3,5-bis(3-methylphenyl)-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H28N2O.CH4O4S/c1-6-13-25-22-20(18-11-7-9-16(2)14-18)23(4)24(5)21(22)19-12-8-10-17(3)15-19;1-5-6(2,3)4/h7-12,14-15,20H,6,13H2,1-5H3;1H3,(H,2,3,4) |
Clé InChI |
ZYYYMTZWPYGOGI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C([NH+](N(C1C2=CC=CC(=C2)C)C)C)C3=CC=CC(=C3)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)





![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)





![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)

